molecular formula C10H12N4O2 B2508031 8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid CAS No. 1010894-66-2

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid

Cat. No.: B2508031
CAS No.: 1010894-66-2
M. Wt: 220.232
InChI Key: HRMOKNJRTIDFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Research

8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid derivatives have been explored for their potential in cardiovascular research, particularly focusing on coronary vasodilating and antihypertensive activities. A study by Sato et al. synthesized and evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridazine, for their cardiovascular properties. Among these, a closely related compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated significant coronary vasodilating activity and antihypertensive potential, highlighting the relevance of this chemical scaffold in cardiovascular agent development (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Antioxidant Activity

The antioxidant properties of derivatives of this compound have been investigated as a means to combat oxidative stress, which is linked to several severe diseases such as atherosclerosis and Alzheimer's disease. Novodvorskyi et al. synthesized new derivatives and assessed their antioxidant activities in vitro. The study found that structural modifications, particularly the introduction of electron-withdrawing substituents, influence the antioxidant capabilities of these compounds, with certain derivatives exhibiting notable antioxidant properties (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).

Structural and Theoretical Studies

Research by Sallam et al. focused on the synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives, including those related to this compound. These compounds were analyzed for their anti-tumor and anti-inflammatory activities, with structural confirmation obtained through NMR, IR, mass spectral studies, and X-ray diffraction techniques. Theoretical DFT calculations were also employed to assess various quantum chemical parameters, contributing to a deeper understanding of the relationship between structure and biological activity (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Properties

IUPAC Name

8-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)6-4-7(9(15)16)13-14-5-11-12-8(6)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOKNJRTIDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN2C1=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.